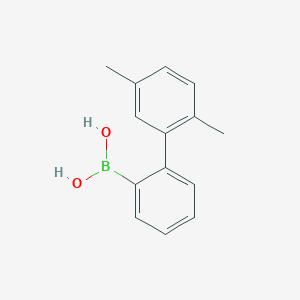
2',5'-Dimethylbiphenyl-2-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,5’-Dimethylbiphenyl-2-ylboronic acid is an organoboron compound with the molecular formula C14H15BO2. It is a derivative of biphenyl, where the boronic acid group is attached to the second carbon of one phenyl ring, and two methyl groups are attached to the second and fifth carbons of the other phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethylbiphenyl-2-ylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of 2’,5’-Dimethylbiphenyl-2-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2’,5’-Dimethylbiphenyl-2-ylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and tolerant of various functional groups .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
2’,5’-Dimethylbiphenyl-2-ylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 2’,5’-Dimethylbiphenyl-2-ylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the biaryl product by reductive elimination, regenerating the palladium catalyst for further cycles.
Comparación Con Compuestos Similares
2’,5’-Dimethylbiphenyl-2-ylboronic acid can be compared with other boronic acids used in Suzuki-Miyaura coupling, such as phenylboronic acid and 4-methoxyphenylboronic acid. While all these compounds serve as aryl donors in cross-coupling reactions, 2’,5’-Dimethylbiphenyl-2-ylboronic acid offers unique advantages:
Steric Effects: The presence of methyl groups can influence the reactivity and selectivity of the coupling reaction.
Electronic Effects: The electronic properties of the biphenyl system can affect the reaction conditions and outcomes.
List of Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Thienylboronic acid
Propiedades
Fórmula molecular |
C14H15BO2 |
|---|---|
Peso molecular |
226.08 g/mol |
Nombre IUPAC |
[2-(2,5-dimethylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H15BO2/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15(16)17/h3-9,16-17H,1-2H3 |
Clave InChI |
JZLIJDPZVTVSGZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1C2=C(C=CC(=C2)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















